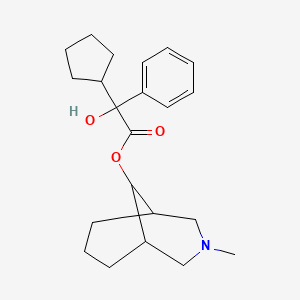
alpha-Bencynonatine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Bencynonatine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a synthetic compound known for its specific chemical structure and reactivity, making it valuable in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Bencynonatine typically involves a series of chemical reactions that require precise conditions. One common method includes the activation of bentonite ore with sodium carbonate, followed by organic compounding and high-pressure roll grinding . This process involves adding sodium carbonate powder and water to activate the bentonite ore, followed by the addition of organic molecules for compounding. The final product is obtained through drying and fine grinding.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale processes that ensure consistency and quality. The industrial method mirrors the laboratory synthesis but on a larger scale, with additional steps to ensure purity and stability. High-pressure roll grinding and organic intercalation are crucial steps in the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions: alpha-Bencynonatine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include quaternary ammonium cations, sodium carbonate, and various organic molecules . The conditions for these reactions often involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the intercalation of organic molecules into the bentonite structure can result in enhanced adsorption and binding properties .
Aplicaciones Científicas De Investigación
alpha-Bencynonatine has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst and adsorbent due to its high surface area and reactivity . In biology and medicine, this compound is explored for its potential in drug delivery systems and as a component in medical devices. Industrially, it is used in wastewater treatment, as a binder in foundry sands, and in the production of ceramics and paints .
Mecanismo De Acción
The mechanism of action of alpha-Bencynonatine involves its interaction with various molecular targets and pathways. It acts by modifying the surface properties of materials, enhancing their adsorption and binding capabilities. This is achieved through the intercalation of organic molecules into the bentonite structure, which alters its physical and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to alpha-Bencynonatine include other bentonite-based materials such as montmorillonite and beidellite . These compounds share similar structural properties but differ in their specific applications and reactivity.
Uniqueness: this compound stands out due to its unique preparation methods and the specific organic molecules used in its synthesis. This gives it distinct properties that make it more suitable for certain applications compared to other bentonite-based compounds .
Propiedades
Número CAS |
106650-06-0 |
|---|---|
Fórmula molecular |
C22H31NO3 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H31NO3/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3 |
Clave InChI |
ROZOEEGFKDFEFP-UHFFFAOYSA-N |
SMILES |
CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
SMILES canónico |
CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
Sinónimos |
bencynonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















